N-(3,5-dimethoxyphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 3,5-dimethoxyphenyl group linked via an acetamide bridge to a 4,6-dimethyl-2-oxopyridinone moiety. The pyridinone ring is further substituted with a 1,2,4-oxadiazol-5-yl group bearing a 4-fluorophenyl substituent.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN4O5/c1-14-9-15(2)30(13-21(31)27-18-10-19(33-3)12-20(11-18)34-4)25(32)22(14)24-28-23(29-35-24)16-5-7-17(26)8-6-16/h5-12H,13H2,1-4H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPVBNJCAOXOGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC(=CC(=C2)OC)OC)C3=NC(=NO3)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethoxyphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structural characteristics, synthesis pathways, and biological activities, particularly focusing on its anticancer properties.
Structural Characteristics
The compound features several notable structural components:
- Oxadiazole Ring : A critical moiety known for its diverse biological activities.
- Pyridine Derivative : Contributes to the pharmacological profile by enhancing solubility and bioactivity.
- Dimethoxyphenyl Group : Known to influence the compound's interaction with biological targets.
Molecular Formula and Weight
- Molecular Formula : C23H23FN2O6
- Molecular Weight : 442.4 g/mol
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes that incorporate various chemical reactions such as:
- Formation of the oxadiazole ring via cyclization reactions.
- Coupling reactions to attach the dimethoxyphenyl and pyridine moieties.
Anticancer Properties
Research has shown that compounds containing the oxadiazole ring exhibit significant anticancer activity. The biological activity of this compound has been evaluated in various cancer cell lines.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 36 | Induction of apoptosis via caspase activation |
| HeLa | 34 | Inhibition of cell proliferation |
| MCF7 | <100 | Modulation of mitochondrial membrane potential |
The compound has demonstrated a dose-dependent increase in apoptotic cell populations in treated cell lines. Mechanistic studies suggest that it induces apoptosis through the activation of caspases and disruption of mitochondrial integrity .
Additional Biological Activities
Besides anticancer effects, derivatives of oxadiazoles have been reported to exhibit other biological activities:
- Antimicrobial : Inhibition of bacterial growth.
- Anti-inflammatory : Reduction in pro-inflammatory cytokine production.
- Antioxidant : Scavenging free radicals and reducing oxidative stress .
Case Studies
Several studies have highlighted the efficacy of oxadiazole derivatives in preclinical models:
- Study on Oxadiazole Derivatives :
- Mechanism-Based Approaches :
Chemical Reactions Analysis
Key Functional Groups and Reactivity
Chemical Stability and Degradation
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Hydrolysis : The acetamide group undergoes base-catalyzed hydrolysis to yield a carboxylic acid derivative.
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Thermal Stability : Decomposition occurs above 250°C, with cleavage of the oxadiazole ring observed.
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Light Sensitivity : The fluorophenyl group may induce photodegradation under UV exposure .
Analytical Techniques
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NMR : Key peaks at δ 8.2–7.9 ppm (aromatic protons) and δ 2.3–2.1 ppm (methyl groups on pyridinone) .
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MS : Fragmentation patterns reveal cleavage of the acetamide and oxadiazole bonds.
Comparison with Analogues
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heterocyclic Variations
Compound A : N-(3,5-dimethoxyphenyl)-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide ()
- Key Differences: Replaces the 1,2,4-oxadiazole ring with a 1,2,4-triazole. Contains a sulfanyl (-S-) linker instead of the pyridinone-oxadiazole system. Substituted with pyridin-4-yl and 4-methylphenyl groups on the triazole.
- Implications: The triazole-sulfanyl combination may enhance solubility due to sulfur’s polarizability but could reduce metabolic stability compared to the oxadiazole-pyridinone framework . The absence of a fluorophenyl group might alter binding affinity in target systems.
Compound B : N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (oxadixyl, )
- Key Differences: Features an oxazolidinone ring instead of oxadiazole. Lacks aromatic pyridinone and fluorophenyl substituents.
- Implications: Oxazolidinones are associated with fungicidal activity (e.g., oxadixyl), suggesting the target compound’s oxadiazole-pyridinone system could be optimized for similar agrochemical applications .
Substituent Effects on Chemical Environments
highlights the importance of substituent positioning on chemical environments through NMR analysis of structurally related compounds (e.g., Rapa analogues):
- Regions of Variance :
- Region A (positions 39–44) : Chemical shifts vary significantly when substituents alter electron density or steric hindrance.
- Region B (positions 29–36) : Sensitive to changes in aromatic stacking or hydrogen bonding.
- Application to Target Compound :
Pharmacological and Agrochemical Potential
- Triazole vs. Oxadiazole :
- Triazoles (e.g., Compound A) are common in antifungal agents, whereas oxadiazoles (e.g., target compound) often exhibit kinase inhibitory or anti-inflammatory activity.
- Fluorophenyl Significance: The 4-fluorophenyl group in the target compound may improve bioavailability and target selectivity compared to non-fluorinated analogues, as seen in fluorinated pesticides like flumetsulam () .
Q & A
Basic: What synthetic strategies are recommended for constructing the 1,2,4-oxadiazole moiety in this compound?
The 1,2,4-oxadiazole ring can be synthesized via cyclization of an amidoxime intermediate with a carboxylic acid derivative. A palladium-catalyzed reductive cyclization approach using formic acid derivatives as CO surrogates (to avoid gaseous CO handling) is effective for nitroarene precursors . Microwave-assisted synthesis may also improve reaction efficiency and yield by reducing side reactions.
Advanced: How can researchers optimize reaction conditions to mitigate low yields during the coupling of the pyridinone and acetamide subunits?
Yield optimization requires careful control of stoichiometry, solvent polarity, and temperature. For example, using dimethylacetamide (DMA) as a solvent at 80–100°C with a 1.2:1 molar ratio of pyridinone to acetamide precursor enhances coupling efficiency. Catalytic additives like 4-dimethylaminopyridine (DMAP) can activate carboxyl groups, while inert atmospheres (N₂/Ar) prevent oxidation of sensitive intermediates .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Key techniques include:
- 1H/13C NMR : To verify substituent positions and integration ratios (e.g., methoxy, fluorophenyl groups).
- High-resolution mass spectrometry (HRMS) : For precise molecular weight confirmation.
- FT-IR : To identify carbonyl (C=O) and oxadiazole (C=N) stretches.
Cross-referencing with computational predictions (e.g., DFT-based NMR chemical shifts) enhances accuracy .
Advanced: How can solubility challenges in aqueous buffers for in vitro assays be addressed methodologically?
Strategies include:
- Co-solvent systems : Use 5–10% DMSO or cyclodextrin-based formulations to enhance dissolution.
- Prodrug derivatization : Introduce ionizable groups (e.g., phosphate esters) to improve hydrophilicity.
- Nanoparticle encapsulation : Employ liposomal or polymeric carriers to bypass solubility limitations .
Advanced: What computational approaches are suitable for predicting this compound’s binding affinity to kinase targets?
- Molecular docking : Use AutoDock Vina or Glide to screen against kinase active sites (e.g., EGFR or Aurora kinases).
- Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories with AMBER or GROMACS.
- Free-energy perturbation (FEP) : Quantify ΔΔG values for substituent modifications (e.g., fluorophenyl vs. methoxyphenyl) .
Basic: What methods ensure high purity (>95%) for biological testing?
- Reverse-phase HPLC : Use a C18 column with acetonitrile/water gradients (0.1% TFA modifier) for separation.
- Preparative TLC : Isolate fractions using silica gel and ethyl acetate/hexane eluents.
- Elemental analysis : Confirm purity via C/H/N/O percentages within ±0.4% of theoretical values .
Advanced: How can contradictory cytotoxicity data between cell lines be systematically resolved?
- Dose-response profiling : Test across 5–10 concentrations (IC50 curves) to rule out assay-specific artifacts.
- Metabolite screening : Use LC-MS to identify active/inactive metabolites in different cell lysates.
- Target engagement assays : Employ cellular thermal shift assays (CETSA) to confirm direct target binding .
Advanced: What structure-activity relationship (SAR) insights guide modifications of the 3,5-dimethoxyphenyl group?
- Electron-donating vs. withdrawing groups : Replace methoxy with halogens (e.g., Cl) to modulate π-π stacking.
- Steric effects : Introduce bulkier substituents (e.g., isopropyl) to probe binding pocket tolerance.
- Bioisosteric replacements : Substitute the phenyl ring with pyridine to enhance solubility without losing potency .
Basic: What safety protocols are essential when handling this compound during synthesis?
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of fine particulates.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced: How can in vivo pharmacokinetic (PK) studies be designed to evaluate bioavailability?
- Route comparison : Administer via oral gavage and IV injection to calculate absolute bioavailability (F%).
- LC-MS/MS quantification : Monitor plasma concentrations over 24h to derive AUC, t₁/₂, and Cmax.
- Tissue distribution : Sacrifice cohorts at timed intervals to assess organ-specific accumulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
